molecular formula C4H6O3 B051205 Oxetane-3-carboxylic acid CAS No. 114012-41-8

Oxetane-3-carboxylic acid

Cat. No.: B051205
CAS No.: 114012-41-8
M. Wt: 102.09 g/mol
InChI Key: UWOTZNQZPLAURK-UHFFFAOYSA-N
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Description

Oxetane-3-carboxylic acid (CAS: 114012-41-8) is a four-membered cyclic ether derivative with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol . It serves as a critical building block in organic synthesis, pharmaceutical development, and agrochemical research due to its unique combination of ring strain and stability. Key properties include:

  • Density: 1.374 g/cm³
  • Boiling Point: 244°C
  • Flash Point: 115°C
  • Solubility: Slightly soluble in water, requiring storage under inert conditions at -20°C to prevent degradation .
  • Hazards: Classified with hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage) .

Mechanism of Action

The mechanism of action of oxetane-3-carboxylic acid involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Oxetane Derivatives

Oxetane-3-carboxylic acid derivatives with aromatic or alkyl substituents exhibit modified physicochemical and biological properties:

Compound CAS Molecular Weight Key Modifications Hazards Applications
3-(4-Chlorophenyl)this compound 1393534-20-7 212.63 Chlorophenyl group increases lipophilicity H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Potential drug intermediates
3-(4-Nitrophenyl)this compound 1393544-71-2 223.18 Nitro group enhances electron-withdrawing effects Not fully reported Electrophilic substitution reactions
3-Methylthis compound 28562-68-7 116.10 Methyl group reduces ring strain Not available Probing steric effects in synthesis

Key Findings :

  • Aromatic substituents (e.g., chlorophenyl, nitrophenyl) enhance lipophilicity but reduce aqueous solubility, impacting bioavailability .
  • Electron-withdrawing groups (e.g., nitro) may alter reactivity in coupling reactions compared to the parent compound .

Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid (CAS: 36476-78-5), a four-membered nitrogen-containing analog, differs in ring structure and reactivity:

  • Molecular Formula: C₄H₇NO₂
  • Molecular Weight : 117.10 g/mol .
  • Key Contrasts :
    • The azetidine ring introduces basicity due to the nitrogen atom, enabling protonation at physiological pH.
    • Increased ring strain compared to oxetanes may enhance reactivity in cycloaddition reactions .

Fmoc-Protected Derivatives

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)this compound (CAS: 1380327-56-9) is a protected variant used in peptide synthesis:

  • Molecular Weight : 339.34 g/mol .
  • Hazards : H302 , H314 (skin corrosion), and H335 (respiratory irritation) necessitate stringent safety protocols .
  • Utility : The Fmoc group facilitates solid-phase peptide synthesis, enabling controlled assembly of complex biomolecules .

Biological Activity

Oxetane-3-carboxylic acid, a cyclic compound characterized by a four-membered ring containing an ester functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its physicochemical properties, mechanisms of action, and potential therapeutic applications.

This compound (C4_4H6_6O3_3) exhibits unique physicochemical properties that influence its biological activity. These include:

  • Molecular Weight : 102.09 g/mol
  • Solubility : Soluble in water and organic solvents, which enhances its bioavailability.
  • Acidity : The compound displays lower acidity compared to traditional carboxylic acids, which may affect its interaction with biological targets .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Bioisosterism : The oxetane ring serves as a bioisosteric replacement for carboxylic acids. This structural modification can improve the permeability of compounds across biological membranes, making oxetane derivatives promising candidates for drug development .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that oxetane derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory eicosanoids .
  • Hydrogen Bonding Capacity : The oxetane structure enhances hydrogen bonding interactions, potentially increasing binding affinity to target proteins involved in various biological processes .

Biological Activity

Research has highlighted several areas where this compound and its derivatives exhibit notable biological activity:

  • Anti-inflammatory Effects : Studies indicate that oxetane derivatives may serve as effective anti-inflammatory agents by inhibiting COX and LOX pathways, thus reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
  • Antimicrobial Properties : Some derivatives of this compound have shown fungicidal and herbicidal activities, suggesting potential applications in agriculture and medicine .

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Studies on Eicosanoid Biosynthesis :
    • A series of experiments were conducted using RBL-1 cells to assess the impact of oxetane derivatives on arachidonic acid metabolism. The results demonstrated a significant reduction in the production of leukotriene B4 (LTB4) and prostaglandins (PGD2 and PGE2) when treated with these compounds .
  • Synthesis and Evaluation of Derivatives :
    • Researchers synthesized various 3-substituted oxetanes to evaluate their physicochemical properties and biological activities. The findings indicated that these compounds maintain desirable characteristics such as increased lipophilicity and metabolic stability while exhibiting lower acidity compared to traditional carboxylic acids .

Data Table

The following table summarizes key findings related to the biological activity of this compound derivatives:

CompoundBiological ActivityMechanismReference
This compoundAnti-inflammatoryCOX/LOX inhibition
3-Alkyl oxetanesAntimicrobialDisruption of cell membranes
3-Hydroxyalkyl oxetanesEnhanced permeabilityBioisosteric replacement

Properties

IUPAC Name

oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOTZNQZPLAURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600567
Record name Oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-41-8
Record name Oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trifluoro(methyl)boranuide
Oxetane-3-carboxylic acid
Trifluoro(methyl)boranuide
Oxetane-3-carboxylic acid
Trifluoro(methyl)boranuide
Oxetane-3-carboxylic acid
Trifluoro(methyl)boranuide
Oxetane-3-carboxylic acid
Trifluoro(methyl)boranuide
Oxetane-3-carboxylic acid
Trifluoro(methyl)boranuide
Oxetane-3-carboxylic acid

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